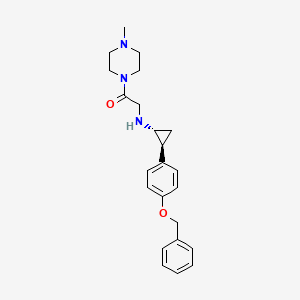![molecular formula C18H15N3O B10772929 2-[4-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B10772929.png)
2-[4-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound 42, identified by the PubMed ID 26938474, is a synthetic organic molecule. It is an inhibitor of branched chain aminotransferase 2, also known as branched chain aminotransferase mitochondrial. This enzyme plays a crucial role in the metabolism of branched-chain amino acids. Compound 42 was identified by GlaxoSmithKline in a fragment screening and structure-activity relationship study aimed at discovering inhibitors of branched chain aminotransferase 2.
Métodos De Preparación
The synthetic route for compound 42 involves several steps. The key intermediate is 2-[4-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinolin-1-one. The synthesis begins with the preparation of the pyrazole ring, followed by its attachment to a phenyl ring. The final step involves the formation of the tetrahydroisoquinolinone structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Análisis De Reacciones Químicas
Compound 42 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Compound 42 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of branched chain aminotransferase 2 and its effects on amino acid metabolism.
Biology: The compound is used in biological studies to understand the role of branched chain aminotransferase 2 in cellular processes.
Medicine: Due to its potential anti-obesity effects, compound 42 is being investigated for its therapeutic applications in weight management and metabolic disorders.
Mecanismo De Acción
Compound 42 exerts its effects by inhibiting the activity of branched chain aminotransferase 2. This enzyme is involved in the catabolism of branched-chain amino acids, which are essential for various metabolic processes. By inhibiting this enzyme, compound 42 disrupts the normal metabolism of these amino acids, leading to potential therapeutic effects such as weight loss. The molecular targets and pathways involved include the branched-chain amino acid catabolic pathway and related metabolic processes .
Comparación Con Compuestos Similares
Compound 42 is unique in its specific inhibition of branched chain aminotransferase 2. Similar compounds include other inhibitors of branched chain aminotransferase 2, such as compound 27 and other analogs identified in structure-activity relationship studies. These compounds share a similar core structure but may differ in their functional groups and overall potency. The uniqueness of compound 42 lies in its specific binding affinity and inhibitory activity against branched chain aminotransferase 2 .
Propiedades
Fórmula molecular |
C18H15N3O |
|---|---|
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
2-[4-(1H-pyrazol-5-yl)phenyl]-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C18H15N3O/c22-18-16-4-2-1-3-13(16)10-12-21(18)15-7-5-14(6-8-15)17-9-11-19-20-17/h1-9,11H,10,12H2,(H,19,20) |
Clave InChI |
NEEFLDGZGNPYSN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)C4=CC=NN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-4a,6a,10a,11a-tetrahydrobenzo[b][1,4]benzodiazepin-6-yl]amino]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B10772869.png)
![N-{2-[4-(aminomethyl)piperidin-1-yl]-5-chlorophenyl}-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10772871.png)
![[2-[6-(3-chlorophenyl)-4-methylpyridin-3-yl]pyrrolidin-1-yl]-(1,3-thiazol-2-yl)methanone](/img/structure/B10772875.png)

![N-[(2S)-1-[[(2S,3S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10772878.png)

![(3S,4R)-4-(6-chloro-3-oxo-3H-benzo[d]isoxazol-2-yl)-3-hydroxy-2,2-dimethyl-chroman-6-carbonitrile](/img/structure/B10772895.png)
![(2S)-2-[(2S)-5-carbamimidamido-2-{[(2S)-1-[(2S)-5-carbamimidamido-2-[(2S)-3-(4-fluorophenyl)-2-[(2S)-3-(1H-indol-3-yl)-2-[2-(thiophen-2-yl)acetamido]propanamido]propanamido]pentanoyl]pyrrolidin-2-yl]formamido}pentanamido]butanediamide](/img/structure/B10772906.png)
![5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772918.png)
![N,N-dihydroxy-2-methoxy-5-[3-(4-methylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline](/img/structure/B10772923.png)


![2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B10772943.png)
![benzyl N-[1-[[1-[3-(6-amino-2-methoxypurin-9-yl)propylamino]-1,2-dioxopentan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B10772944.png)